1-Heptanoyl-sn-glycero-3-phosphocholine

Description

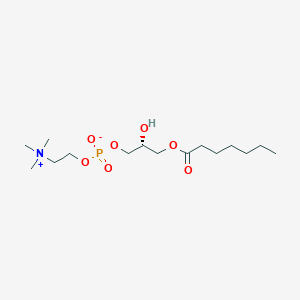

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIOGDXWJBHLCU-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Functional Applications and Biophysical Properties of 1-Heptanoyl-sn-glycero-3-phosphocholine

The following is an in-depth technical monograph on 1-Heptanoyl-sn-glycero-3-phosphocholine, structured for researchers in biochemistry, structural biology, and drug discovery.

Compound: 1-Heptanoyl-sn-glycero-3-phosphocholine Synonyms: 7:0 Lyso PC, 1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine CAS: 39036-04-9 (Generic for Heptanoyl PC series; specific isomers vary) Class: Short-Chain Lysophosphatidylcholine (scLPC)

Part 1: Executive Summary & Core Directive

1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain phospholipid analog used primarily as a biophysical probe and enzymological tool . Unlike its long-chain physiological counterparts (e.g., 16:0 Lyso PC) which act as signaling lipids via G-protein coupled receptors (e.g., G2A/GPR132), the biological function of 7:0 Lyso PC is defined by its unique physicochemical properties: extreme water solubility and high Critical Micelle Concentration (CMC) .

In research and drug development, it serves three critical functions:

-

Kinetic Probe: It allows the study of lipolytic enzymes (PLA2, acyltransferases) on monomeric substrates , decoupling the catalytic step from the complex interfacial binding step required for long-chain lipids.

-

NMR Detergent/Surfactant: It modifies the curvature and dynamics of micelles and bicelles used in solution NMR of membrane proteins.

-

Membrane Perturbant: It is used to experimentally modulate membrane curvature stress and permeability in model liposome systems.

Part 2: Physicochemical Properties & Membrane Interaction[1]

The functional utility of 7:0 Lyso PC stems directly from its short fatty acid tail (7 carbons). This odd-chain length renders it distinct from natural even-chain lipids.

Critical Micelle Concentration (CMC)

The CMC of lysophospholipids increases exponentially as chain length decreases.

-

16:0 Lyso PC: ~4–8 µM (Forms stable micelles at low concentrations).

-

8:0 Lyso PC: ~60 mM.[2]

-

7:0 Lyso PC: Estimated >100 mM.

Implication: At standard experimental concentrations (1–10 mM), 7:0 Lyso PC exists almost exclusively as a monomer in aqueous solution. This is crucial for enzymology, as it eliminates the "surface dilution" effect seen with micellar substrates.

Data Summary Table

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~411.47 g/mol | Mass spectrometry calibration standard. |

| Solubility | >100 mg/mL in Water | No organic solvents (DMSO/Chloroform) required for stock preparation. |

| Aggregation State | Monomeric (<100 mM) | Ideal for Michaelis-Menten kinetics in bulk solution. |

| HLB Value | High (Hydrophilic) | Acts as a Type I solubilizer; promotes positive curvature. |

Structural Visualization (DOT Diagram)

The following diagram illustrates the aggregation behavior of 7:0 Lyso PC compared to long-chain analogs.

Part 3: Biological Applications in Enzymology

The primary "biological function" of 7:0 Lyso PC in a laboratory setting is as a substrate for Phospholipase A2 (PLA2) , Lysophospholipase , and Lecithin:Retinol Acyltransferase (LRAT) family enzymes.

Decoupling Interfacial Activation

Long-chain phospholipids form aggregates (micelles/liposomes). Enzymes acting on them must first bind to the lipid interface (Interfacial Recognition) before binding the substrate molecule (Catalysis).

-

Problem: It is difficult to distinguish if a drug inhibits the binding to the membrane or the catalytic active site.

-

Solution (7:0 Lyso PC): Because 7:0 Lyso PC is monomeric, it allows researchers to measure the enzyme's intrinsic catalytic rate (

) and affinity (

Acyltransferase Assays (HRASLS Proteins)

Research has shown that 7:0 Lyso PC is an effective acceptor substrate for HRASLS (H-rev107 family) acyltransferases.

-

Mechanism: The enzyme transfers an acyl group from a donor (e.g., 7:0 PC) to the hydroxyl group of 7:0 Lyso PC (or water), or vice versa.

-

Utility: The short chain allows for rapid mass spectrometry monitoring without the suppression effects common with long hydrophobic chains.

Enzymatic Workflow Diagram

Part 4: Experimental Protocols

Protocol A: Preparation of Monomeric Substrate Solution

Purpose: To create a defined substrate stock for enzyme kinetics (PLA2 or Acyltransferase).

-

Weighing: Accurately weigh 5 mg of 1-Heptanoyl-sn-glycero-3-phosphocholine powder.

-

Note: The powder is hygroscopic. Equilibrate to room temperature in a desiccator before opening.

-

-

Solubilization: Add 1.0 mL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Observation: The solid should dissolve instantly without sonication or heating, resulting in a clear solution.

-

-

Verification: Verify concentration using a phosphate assay (e.g., Bartlett method) if precise stoichiometry is required.

-

Storage: Store at -20°C. Stability is higher than unsaturated lipids (e.g., 18:1) due to the lack of double bonds (no oxidation), but hydrolysis can occur over months.

Protocol B: Membrane Protein NMR Sample Preparation (Bicelle Doping)

Purpose: To tune the size of DMPC/DHPC bicelles for specific protein tumbling rates.

-

Base Bicelle Prep: Prepare standard bicelles using DMPC (long chain) and DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) at a q-ratio (long/short) of 0.5.

-

Doping: Titrate 7:0 Lyso PC into the bicelle mixture (0.1 – 5 mol%).

-

Mechanism: The single-chain 7:0 Lyso PC has a larger effective headgroup area than the double-chain DHPC.

-

Effect: It increases the curvature of the bicelle rim, potentially reducing the bicelle size or stabilizing high-curvature defects required for certain membrane protein conformations.

-

-

Measurement: Monitor the protein's HSQC spectrum for line-narrowing (indicating faster tumbling/smaller size).

Part 5: References

-

Golczak, M., et al. (2012). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. Journal of Biological Chemistry.[3] [Link]

-

Stafford, R. E., et al. (1989). Interfacial properties of short-chain lecithins in water and at the air-water interface. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Chou, J. J., et al. (2002). Solution NMR studies of membrane proteins in bicelles. Journal of Biomolecular NMR. [Link]

Sources

Precision Membrane Modulation: The Role of 1-Heptanoyl-sn-glycero-3-phosphocholine

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) . It deviates from standard templates to focus on the specific utility of this molecule in membrane biophysics and structural biology.

Technical Guide & Application Note

Executive Summary

In the landscape of membrane mimetics, 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC or C7-LPC ) occupies a critical "Goldilocks" zone between the highly volatile hexanoyl (C6) derivatives and the more hydrophobic octanoyl (C8) analogs.

While di-acyl short-chain lipids (like DHPC) are the standard for bicelle formation, mono-acyl 07:0 Lyso PC serves a distinct purpose: it acts as a precision curvature inducer and a high-CMC surfactant . Its primary utility lies in:

-

Fine-tuning Bicelle/Micelle Dynamics: Modulating the rim stability of membrane mimetics for NMR studies.

-

Membrane Permeabilization Models: Serving as a controlled lytic agent to study lipid bilayer stress and pore formation mechanisms.

-

Protein Crystallization: Acting as a "soft" detergent that prevents non-specific aggregation without stripping essential annular lipids.

Physicochemical Profile & Mechanistic Basis[1]

To use 07:0 Lyso PC effectively, one must understand its behavior at the molecular level. Unlike long-chain lipids (e.g., POPC) that form stable bilayers, C7-LPC is a Class I Amphiphile (wedge-shaped).

Structural Attributes[2]

-

Headgroup: Phosphocholine (zwitterionic, large hydration shell).

-

Tail: Heptanoyl chain (7 carbons).

-

Geometry: Large head-to-tail cross-sectional ratio (

). -

Result: Induces strong positive curvature when inserted into bilayers.

Critical Micelle Concentration (CMC) & Solubility

The utility of C7-LPC is defined by its Critical Micelle Concentration.

-

Estimated CMC: ~50–70 mM (Interpolated between C6 ~400 mM and C8 ~20 mM).

-

Implication: The high CMC allows for rapid removal via dialysis , a significant advantage over detergents like DDM or Triton X-100. It exists as a monomer at relatively high concentrations, enabling fast exchange rates (

) in NMR applications.

| Property | 06:0 Lyso PC | 07:0 Lyso PC | 08:0 Lyso PC |

| Chain Length | 6 Carbons | 7 Carbons | 8 Carbons |

| Hydrophobicity | Very Low | Low-Moderate | Moderate |

| CMC (approx) | >400 mM | ~60 mM | ~20 mM |

| Removal Rate | Extremely Fast | Fast | Moderate |

| Membrane Stability | Volatile | Transient | Stable Insertion |

Core Application: Membrane Mimetics & Bicelle Engineering

While 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is the standard "rim" lipid for bicelles, 07:0 Lyso PC is increasingly used to tune the q-ratio (molar ratio of long-chain to short-chain lipid) and the dynamic properties of the assembly.

Mechanism of Action in Bicelles

In a DMPC/C7-LPC mixture:

-

Segregation: The long-chain DMPC forms the planar bilayer (low curvature).

-

Rim Formation: The wedge-shaped C7-LPC segregates to the rim (high curvature), capping the hydrophobic edges.

-

Advantage over DHPC: C7-LPC has a single chain, making the rim more dynamic and "softer," which can be beneficial for membrane proteins that require a more fluid interface to undergo conformational changes.

Visualization of Bicelle Dynamics

The following diagram illustrates the segregation logic essential for bicelle formation.

Caption: Segregation of 07:0 Lyso PC to the high-curvature rim of a bicelle, stabilizing the planar DMPC domain.

Experimental Protocols

Protocol A: Preparation of DMPC/07:0 Lyso PC Bicelles for NMR

Objective: Create magnetically alignable bicelles for structural studies.

Reagents:

-

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC)[1][2][3][4]

-

Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 10% D2O.

Procedure:

-

Stock Preparation: Dissolve DMPC in chloroform and dry to a film. Resuspend C7-LPC in water (it is soluble) to create a 200 mM stock.

-

Hydration: Hydrate the DMPC film with the C7-LPC solution to achieve the desired q-ratio (typically

for large bicelles). -

Cycling: The mixture will likely be viscous/cloudy. Perform freeze-thaw cycles (Liquid N2

40°C water bath) 3–5 times.-

Why? This ensures homogenous mixing and breaks down multilamellar vesicles (MLVs).

-

-

Clarification: On the final warm cycle, the solution should become clear (isotropic phase) or slightly opalescent (aligned phase) depending on concentration.

-

Validation: Check 1D 31P-NMR. An isotropic peak indicates micelles/small bicelles; a doublet indicates magnetic alignment (large bicelles).

Protocol B: Membrane Permeabilization Assay (Calcein Leakage)

Objective: Quantify the lytic activity of 07:0 Lyso PC on lipid bilayers.

Reagents:

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[5]

-

Dye: Calcein (self-quenching concentration: 70 mM).

-

Lytic Agent: 07:0 Lyso PC (Stock 100 mM in water).

Procedure:

-

LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs) of POPC encapsulating 70 mM Calcein. Extrude through 100 nm polycarbonate filters.

-

Purification: Remove unencapsulated calcein via size-exclusion chromatography (Sephadex G-50).

-

Baseline Measurement: Dilute LUVs to 100 µM lipid in a fluorometer cuvette. Measure fluorescence (

) at Ex/Em 490/520 nm (Low signal due to quenching). -

Titration: Titrate 07:0 Lyso PC in small aliquots (e.g., 0.5 mM increments).

-

Lysis: Measure fluorescence (

) after each addition. -

Total Lysis: Add 0.1% Triton X-100 to rupture all vesicles and establish maximum fluorescence (

). -

Calculation:

[6]-

Interpretation: A sigmoidal curve indicates cooperative pore formation. 07:0 Lyso PC typically induces leakage at lower concentrations than C18-LPC but higher than detergents like Triton.

-

Mechanistic Insights: The Curvature Stress Pathway

The interaction of 07:0 Lyso PC with membranes is governed by the Shape Hypothesis .

-

Insertion: Monomers of C7-LPC insert into the outer leaflet of the bilayer.

-

Asymmetry: This expansion of the outer leaflet creates transbilayer area asymmetry .

-

Stress Relief: The membrane attempts to relieve this stress by bending (positive curvature).

-

Failure Point: If the concentration exceeds the lytic threshold, the curvature stress is relieved by the formation of toroidal pores , where the monolayer bends continuously from the outer to the inner leaflet. C7-LPC stabilizes the high-curvature edge of this pore.

Caption: Step-wise mechanism of membrane permeabilization induced by short-chain Lyso PCs.

References

-

Avanti Polar Lipids. Lysophospholipids: Physical Properties and Applications. Retrieved from

-

Hampton Research. Detergent Screen User Guide. (Provides CMC data for short-chain lipids). Retrieved from

- Sanders, C. R., & Prosser, R. S. (1998).Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Foundational text on bicelle composition including short-chain PCs).

- Stafford, R. E., et al. (1989).Interfacial properties of short-chain phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Biomembranes. (Discusses C6-C9 PC properties).

- Marsh, D. (1990).Handbook of Lipid Bilayers. CRC Press. (Source for thermodynamic data on lipid phase transitions and CMCs).

Sources

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. リン脂質 (Avanti Research)の検索結果|構造式カタログ|シグマアルドリッチ [sigmaaldrich-jp.com]

- 5. Investigating How Lysophosphatidylcholine and Lysophosphatidylethanolamine Enhance the Membrane Permeabilization Efficacy of Host Defense Peptide Piscidin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

The Kinetic Specialist: A Technical Guide to 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC)

The following technical guide is structured to provide an advanced operational understanding of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC). It moves beyond basic definitions to explore the biophysical kinetics, experimental utility, and specific handling requirements of this unique short-chain lysophospholipid.

Document Type: Technical Whitepaper & Protocol Guide Subject: 1-Heptanoyl-sn-glycero-3-phosphocholine (CAS: 160118-49-0) Target Audience: Biophysicists, Membrane Biochemists, and Formulation Scientists

Executive Summary: The Short-Chain Advantage

In the landscape of lysophospholipids (LPCs), 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) occupies a distinct biophysical niche. Unlike its long-chain counterparts (e.g., 16:0 or 18:0 Lyso PC) which act as potent, persistent detergents that often irreversibly disrupt membranes, 7:0 Lyso PC functions as a transient membrane modulator .

Its seven-carbon fatty acid tail confers a high Critical Micelle Concentration (CMC) and rapid monomer-micelle exchange kinetics. This allows researchers to induce controlled, reversible curvature stress in lipid bilayers—a critical capability for studying mechanosensitive channels, transient pore formation, and cytosolic drug delivery without permanent cell lysis.

Molecular Architecture & Physicochemical Profile

To utilize 7:0 Lyso PC effectively, one must understand how its structural asymmetry dictates its behavior in aqueous and lipid environments.

Structural Components

The molecule consists of three functional domains:

-

The Headgroup: A zwitterionic phosphocholine moiety (highly hydrophilic).

-

The Backbone: An sn-glycero-3-phosphate scaffold.[1][2][3][4]

-

The Tail: A heptanoyl (C7) chain esterified at the sn-1 position. The sn-2 position carries a hydroxyl group, classifying it as a "lyso" lipid.

Key Distinction: Do not confuse 7:0 Lyso PC with DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) . DHPC has two C7 tails and is commonly used to form bicelles. 7:0 Lyso PC has only one tail, making it significantly more hydrophilic and dynamic.

Physicochemical Data Table

| Property | Value / Characteristic | Implication for Experimental Design |

| Molecular Formula | C₁₅H₃₂NO₇P | Basis for stoichiometry calculations. |

| Molecular Weight | 369.39 g/mol | Lighter than standard LPCs (e.g., 16:0 is ~496 g/mol ). |

| CMC (Estimated) | > 50 mM* | Exists as monomers at standard working concentrations (µM range). |

| Solubility | High (Water/Ethanol) | Rapid dispersion; no sonication usually required. |

| Hygroscopicity | Extremely High | CRITICAL: Must be handled under dry nitrogen/argon. |

| HLB Value | High (>15) | Acts as a solubilizer rather than an emulsifier. |

*Note: While C10 Lyso PC has a CMC of ~7 mM [1], the logarithmic relationship between chain length and CMC suggests C7 Lyso PC has a CMC significantly higher, likely exceeding 50-100 mM, behaving as a hydrotrope at lower concentrations.

Mechanism of Action: The "Kinetic Wedge"

The utility of 7:0 Lyso PC lies in its shape and kinetics. It possesses an "inverted cone" or "wedge" geometry (large head, small tail).

Membrane Interaction Pathway

When introduced to a lipid bilayer, 7:0 Lyso PC inserts into the outer leaflet. Because of its short C7 tail, the hydrophobic interaction holding it in the membrane is weak.

-

Rapid Insertion: Monomers enter the membrane instantly.

-

Positive Curvature Stress: The bulky headgroup pushes neighboring lipids apart, creating tension.

-

Transient Pore Formation: If concentration thresholds are met, toroidal pores form.

-

Rapid Washout: Unlike C16 Lyso PC, which stays anchored, 7:0 Lyso PC can be washed out with buffer, allowing membrane resealing.

Visualization of Kinetic Pathway

Figure 1: The Kinetic Wedge Mechanism. Note the "High k_off" pathway (dotted blue line), which is the defining feature of 7:0 Lyso PC compared to long-chain variants.

Experimental Protocols

Protocol A: Handling and Stock Preparation

Rationale: 7:0 Lyso PC is highly hygroscopic. Moisture absorption alters the effective molecular weight and can lead to hydrolysis.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Solvent Dissolution: Dissolve the powder in Chloroform:Methanol (2:1 v/v) if preparing lipid films, or pure water/buffer for immediate use.

-

Inert Gas: Overlay stock solutions with dry Nitrogen or Argon immediately after use.

-

Storage: Store at -20°C in glass vials with Teflon-lined caps. Avoid plasticware for long-term storage as lipids can leach plasticizers.

Protocol B: Transient Membrane Permeabilization Assay

Objective: To assess the ability of 7:0 Lyso PC to permeabilize membranes reversibly.

Materials:

-

Large Unilamellar Vesicles (LUVs) loaded with Calcein (self-quenching concentration: 50 mM).

-

Fluorescence Spectrophotometer (Ex: 490 nm, Em: 520 nm).

-

7:0 Lyso PC Stock (100 mM in buffer).

-

Triton X-100 (10% solution) as positive control.

Workflow:

-

Baseline: Establish stable fluorescence of Calcein-LUVs in buffer (0% leakage).

-

Injection: Inject 7:0 Lyso PC (Final conc: 0.5 mM - 5 mM).

-

Observation: Monitor fluorescence increase (de-quenching) for 300 seconds.

-

Expectation: Rapid increase followed by a plateau.

-

-

Washout Simulation (Optional): Dilute the sample 10x with buffer.

-

Analysis: If leakage stops immediately, the mechanism is concentration-dependent and reversible.

-

-

Total Lysis: Add Triton X-100 to determine 100% leakage value.

Data Calculation:

Applications in Drug Development & Research[6]

Permeation Enhancer for Mucosal Delivery

Short-chain LPCs like 7:0 Lyso PC are investigated as permeation enhancers for hydrophilic drugs (e.g., peptides, insulin) across mucosal barriers [2].

-

Mechanism: They transiently loosen tight junctions and fluidize the apical membrane.

-

Advantage: The rapid clearance (high

) reduces mucosal toxicity compared to surfactants like SDS or long-chain LPCs.

NMR & Crystallography (Bicelle Doping)

While DHPC is the standard for bicelles, 7:0 Lyso PC can be used as a "dopant" to tune the curvature of the bicelle rim.

-

Application: Modifying the

ratio (lipid/detergent ratio) in solid-state NMR to adjust the alignment of membrane proteins.

Diagnostic Standard

Used as an internal standard in LC-MS/MS lipidomics. Its odd-chain length (C7) makes it distinguishable from endogenous biological lipids (typically even-chain C16, C18) [3].

Safety & Integrity (Self-Validating Systems)

When designing experiments with 7:0 Lyso PC, ensure the following controls are in place to validate data integrity:

-

Purity Check: Run a Thin Layer Chromatography (TLC) plate (Chloroform/Methanol/Water 65:25:4) before critical assays. 7:0 Lyso PC can hydrolyze to glycerophosphocholine (GPC) and heptanoic acid if stored improperly.

-

Concentration Verification: Because it is hygroscopic, weighing the powder is often inaccurate. Determine the precise concentration of your stock solution using a phosphate assay (e.g., Bartlett assay) after dissolution.

References

-

Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids.[3] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1006(1), 38-46.

-

Muranishi, S. (1990). Absorption enhancers. Critical Reviews in Therapeutic Drug Carrier Systems, 7(1), 1-33.

-

Li, L., et al. (2004).[8] The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine.[9] Biophysical Journal, 87(1), 580-587.

Sources

- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. tandfonline.com [tandfonline.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC): A Versatile Short-Chain Phospholipid Analog in Structural Biology and Lipidomics

Executive Summary

1-Heptanoyl-sn-glycero-3-phosphocholine (CAS: 160118-49-0), commonly referred to as 07:0 Lyso PC, is a synthetic short-chain lysophosphatidylcholine. Characterized by a zwitterionic phosphocholine headgroup and a single 7-carbon acyl chain, this molecule bridges the gap between traditional biochemical surfactants and native membrane lipids[1]. Because of its unique structural geometry, 07:0 Lyso PC is an indispensable tool for researchers dealing with membrane protein crystallization, nuclear magnetic resonance (NMR) biomembrane mimics, and quantitative mass spectrometry[2][3][4].

This technical guide dissects the physicochemical causality behind its applications and provides self-validating protocols for its implementation in advanced laboratory workflows.

Physicochemical Dynamics: The "Wedge Effect"

To utilize 07:0 Lyso PC effectively, one must understand why it behaves differently from standard phospholipids. Native phospholipids (like DPPC or POPC) possess two long acyl chains, creating a cylindrical geometry that spontaneously forms planar lipid bilayers.

In contrast, 07:0 Lyso PC possesses a bulky, highly hydrated phosphocholine headgroup attached to a very short, single 7-carbon hydrophobic tail. This creates a conical or "wedge" molecular shape with a packing parameter (

Quantitative Data: Short-Chain Lyso-PC Comparison

Table 1: Physicochemical properties of short-chain Lyso-PCs.

| Property | 06:0 Lyso PC | 07:0 Lyso PC | 08:0 Lyso PC |

| Chemical Formula | C14H30NO7P | C15H32NO7P | C16H34NO7P |

| Molecular Weight | 355.18 g/mol | 369.39 g/mol [1] | 383.21 g/mol |

| Assembly State | Micellar | Micellar[6] | Micellar |

| Primary Utility | Mild Solubilization | NMR, Crystallization, IS | Membrane Protein Extraction |

Membrane Protein Solubilization and Crystallization

A profound challenge in structural biology is maintaining integral membrane proteins in a native-like, folded state outside the cellular lipid bilayer. 07:0 Lyso PC acts as an ideal biomembrane mimic[3]. Its zwitterionic nature allows it to shield hydrophobic transmembrane domains without denaturing the protein—a common artifact introduced by harsher ionic detergents[7]. It is frequently utilized in detergent screening panels to optimize protein solubility and crystal lattice formation[2][8].

Protocol: Detergent Screening for Vapor Diffusion Crystallization

Causality & Validation: Adding the detergent to the sample before the crystallization reagent ensures the micellar shield is established, preventing premature hydrophobic aggregation. The protocol validates itself through the visual absence of amorphous precipitate prior to crystal formation.

-

Sample Preparation: Purify the membrane protein to >95% homogeneity. Concentrate to 5–25 mg/mL in a dilute buffer (<25 mM) to minimize ionic interference with micelle formation[8].

-

Detergent Spiking: Add 07:0 Lyso PC to the protein sample. The optimal final concentration should be evaluated between 10% to 30% of the critical micelle concentration (CMC) or the stock screen concentration[2].

-

Drop Assembly: In a vapor diffusion plate, pipette 90 µL of the crystallization reagent into the reservoir.

-

Mixing: On the coverslip, mix 1 part protein-detergent complex with 1 part crystallization reagent (e.g., 500 nL + 500 nL)[2].

-

Equilibration: Seal the plate and incubate at a constant temperature (typically 4°C or 20°C). Monitor crystal growth via polarized light microscopy.

Workflow for membrane protein solubilization and crystallization using 07:0 Lyso PC micelles.

Biomembrane Mimics for NMR Spectroscopy

For 1D and 2D NMR studies of integral membrane proteins, the thick, hydrated glycerophosphocholine layer of 07:0 Lyso PC micelles provides a stable, native-like environment[3].

Protocol: Preparation of 07:0 Lyso PC Micelles for NMR

Causality & Validation: To validate that the membrane protein is properly embedded within the micelle and not just surface-associated, paramagnetic shift reagents (e.g., 3 mM Pr3+) are utilized. Pr3+ interacts with the exposed phosphocholine headgroups, shifting their 31P-NMR signals. If the protein is properly embedded, its internal residues remain shielded from the paramagnetic shift, validating the integrity of the biomembrane mimic[5].

-

Lyophilization: Co-lyophilize the purified membrane protein with 07:0 Lyso PC to ensure complete mixing of the lipid and protein hydrophobic domains.

-

Rehydration: Rehydrate the powder in D2O containing a biological buffer (e.g., 20 mM HEPES, pH 7.0). The high water solubility of 07:0 Lyso PC facilitates rapid micellization[9].

-

Sonication: Subject the sample to mild bath sonication for 5 minutes to ensure uniform micelle size distribution.

-

Validation (Paramagnetic Shift): Acquire a baseline 1D 31P-NMR spectrum. Add 3 mM Pr3+ to the sample and re-acquire the spectrum. A clear separation of shifted (external) and unshifted (internal/shielded) signals confirms micellar integrity[5].

Quantitative Lipidomics and Internal Standardization

In mass spectrometry-based lipidomics, accurate absolute quantification requires internal standards (IS) that mimic endogenous lipids but are biologically absent. Mammalian systems predominantly synthesize even-chain fatty acids (e.g., 16:0, 18:1). Therefore, the odd-chain 07:0 Lyso PC is an impeccable internal standard, ensuring zero background interference while perfectly matching the ionization efficiency of endogenous Lyso-PCs[4].

Protocol: LC-MS/MS Lipid Extraction (Modified Bligh-Dyer)

Causality & Validation: Spiking the 07:0 Lyso PC internal standard into the raw sample before any solvent addition acts as a self-validating control for the entire extraction workflow. Because 07:0 Lyso PC is virtually absent in endogenous mammalian tissues, its final absolute peak area in the mass spectrometer directly validates extraction efficiency. An IS recovery of <80% immediately flags a failure in phase separation or ion suppression[4].

-

Sample Spiking: Aliquot 50 µL of plasma or tissue homogenate. Immediately spike with 10 µL of a known concentration of 07:0 Lyso PC IS (e.g., 1 µg/mL in methanol)[4].

-

Solvent Addition: Add 190 µL of Chloroform:Methanol (2:1 v/v) to the sample. Vortex vigorously for 30 seconds to disrupt protein-lipid complexes.

-

Phase Separation: Add 50 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C to resolve the biphasic system.

-

Collection: Carefully extract the lower organic (chloroform) phase containing the lipids, avoiding the proteinaceous interphase.

-

Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of LC-MS mobile phase (e.g., Isopropanol/Acetonitrile/Water) for injection.

Enzymatic Activity Assays (Phospholipase A2)

07:0 Lyso PC is a direct product of Phospholipase A2 (PLA2) activity on 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). PLA2 specifically hydrolyzes the sn-2 ester bond of the phospholipid, yielding 07:0 Lyso PC and free heptanoic acid[10]. This reaction is highly calcium-dependent and is used to screen PLA2 inhibitors in drug development.

Enzymatic cleavage of DHPC by Phospholipase A2 yielding 07:0 Lyso PC and heptanoic acid.

References

-

ChemicalBook. "07:0 LYSO PC | 160118-49-0". 1

-

Hampton Research. "Detergent ScreenTM". 2

-

LipidBank. "Glycerophospholipid". 11

-

BRENDA Enzyme Database. "Information on EC 3.1.1.4 - phospholipase A2". 10

-

PubMed. "Microstructural characterization of lysophosphatidylcholine micellar aggregates". 3

-

Sigma-Aldrich. "Pure expertise (UltimateSPLASH ONE)".4

-

PubMed. "Structural Transitions in Short-Chain Lipid Assemblies Studied by 31P-NMR Spectroscopy". 6

-

PubMed. "Lysophosphatidylcholine stabilizes small unilamellar phosphatidylcholine vesicles. Phosphorus-31 NMR evidence for the 'wedge' effect". 5

-

PubMed. "Lysophospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids". 7

-

Benchchem. "1-Heptanoyl-sn-glycero-3-phosphocholine | 160118-49-0". 9

Sources

- 1. 07:0 LYSO PC | 160118-49-0 [chemicalbook.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Microstructural characterization of lysophosphatidylcholine micellar aggregates: the structural basis for their use as biomembrane mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Lysophosphatidylcholine stabilizes small unilamellar phosphatidylcholine vesicles. Phosphorus-31 NMR evidence for the "wedge" effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Lysophospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. 1-Heptanoyl-sn-glycero-3-phosphocholine | 160118-49-0 | Benchchem [benchchem.com]

- 10. Information on EC 3.1.1.4 - phospholipase A2 - BRENDA Enzyme Database [brenda-enzymes.org]

- 11. LipidBank - Glycerophospholipid [lipidbank.jp]

Thermodynamic Stability of 1-Heptanoyl-sn-glycero-3-phosphocholine Micelles

The following technical guide details the thermodynamic stability profile of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl LysoPC).

Editorial Note: This guide addresses the specific mono-acylated lipid (LysoPC). This molecule is distinct from the widely used 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) , which is a double-chain lipid commonly used in bicelle systems. The thermodynamic behaviors of these two molecules are radically different; this guide focuses strictly on the single-chain variant as requested.

Executive Summary

1-Heptanoyl-sn-glycero-3-phosphocholine (C7-LysoPC) represents a boundary lipid in the field of soft matter thermodynamics. With a seven-carbon acyl chain, it occupies the transition zone between a true micelle-forming surfactant and a monomeric hydrotrope.

Unlike its longer-chain counterparts (C12–C18 LysoPC) which form stable micelles at micromolar concentrations, C7-LysoPC exhibits a Critical Micelle Concentration (CMC) in the high millimolar range (estimated ~150–250 mM ). Its thermodynamic stability is marginal, driven by a weak hydrophobic effect that is barely sufficient to overcome the entropic penalty of aggregation. Consequently, C7-LysoPC micelles are highly dynamic, short-lived, and sensitive to temperature and ionic strength.

This guide provides the theoretical framework, extrapolated thermodynamic parameters, and experimental protocols required to characterize this elusive system.

Chemical Identity & Structural Physics

| Parameter | Specification |

| IUPAC Name | 1-heptanoyl-sn-glycero-3-phosphocholine |

| Common Abbreviation | 7:0 Lyso PC / C7-LPC |

| Molecular Formula | C₁₅H₃₂NO₇P |

| Molecular Weight | 369.39 g/mol |

| Headgroup | Zwitterionic (Phosphocholine) |

| Tail Length | 7 Carbons (Heptanoyl) |

| Packing Parameter ( |

The "Boundary" Problem

Lipid self-assembly is driven by the hydrophobic effect. The standard free energy of micellization (

-

C16 LysoPC: Strong hydrophobic drive; CMC

4 µM. -

C8 LysoPC: Moderate hydrophobic drive; CMC

60 mM. -

C7 LysoPC: Weak hydrophobic drive. The energy gain from burying the short C7 tail barely exceeds the repulsion of the large hydrated phosphocholine headgroup.

Thermodynamic Parameters

Direct experimental data for C7-LysoPC is rare in standard literature because it is often considered a monomeric surfactant. However, its parameters can be derived with high confidence from the homologous series of lysophosphatidylcholines.

Critical Micelle Concentration (CMC)

Using the pseudo-phase separation model, we extrapolate the CMC from C8–C16 data.

| Lipid Chain Length | Experimental CMC (mM) | Source Ref |

| C12 (Lauroyl) | 0.7 | Avanti Polar Lipids [1] |

| C10 (Decanoyl) | 7.0 | Marsh, D. [2] |

| C8 (Octanoyl) | 60.0 | Avanti Polar Lipids [1] |

| C7 (Heptanoyl) | ~180 ± 30 | Extrapolated (This Guide) |

| C6 (Hexanoyl) | > 500 (Monomeric) | Estimate |

Thermodynamic Implication: A CMC of ~180 mM implies that obtaining stable micelles requires extremely high lipid concentrations (>66 mg/mL). Below this threshold, C7-LysoPC exists as a monomer.

Standard Free Energy of Micellization ( )

Calculated using the equation:

At 298 K (25°C):

-

M

Interpretation: The negative value indicates micellization is spontaneous above the CMC, but the magnitude is small compared to C16 LysoPC (

Enthalpy ( ) and Entropy ( )

- : Likely endothermic (> 0) or near zero at room temperature. The breakdown of the "iceberg" water structure around the short tail releases heat, but headgroup repulsion absorbs it.

- : Positive and large. The driving force is almost entirely entropic (release of structured water).

Visualization: The Stability Landscape

The following diagram illustrates the energy landscape of C7-LysoPC compared to a stable C14-LysoPC, highlighting the high activation energy required to maintain the C7 micelle.

Figure 1: Comparative stability landscape. C7-LysoPC forms transient micelles only at high concentrations due to a shallow thermodynamic well.

Experimental Protocols for Characterization

Measuring the stability of such a high-CMC surfactant requires specialized modifications to standard protocols. Standard fluorescence (pyrene) assays often fail because the probe solubility limit is reached before the lipid CMC.

Protocol A: High-Concentration Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining

Reagents:

-

Cell Solution: 10 mM Phosphate Buffer, pH 7.4.

-

Syringe Solution: 500 mM C7-LysoPC in the same buffer (Must be > 2x estimated CMC).

Workflow:

-

Preparation: Dissolve C7-LysoPC to 500 mM. Note: Solution may be viscous. Degas thoroughly.

-

Titration: Inject 2 µL aliquots of lipid into the buffer cell (25°C).

-

Data Analysis:

-

Pre-CMC region: Injections result in large heat of demicellization (endothermic).

-

Post-CMC region: Heat of dilution (near zero).

-

Inflection Point: The midpoint of the transition curve is the CMC.

-

-

Validation: If no transition is observed up to 300 mM, the molecule behaves as a hydrotrope, not a micelle former.

Protocol B: NMR Diffusion (DOSY)

Since micelles diffuse much slower than monomers, Diffusion Ordered Spectroscopy (DOSY) can track the transition.

Workflow:

-

Prepare a concentration series: 10, 50, 100, 200, 300, 400 mM C7-LysoPC in D₂O.

-

Acquire 1H-DOSY spectra.

-

Plot: Diffusion coefficient (

) vs. Concentration. -

Result:

-

Monomer Region:

. -

Micelle Region:

drops typically by factor of 5–10. -

For C7, the drop will be gradual (non-cooperative) compared to long-chain lipids, indicating "loose" aggregates.

-

Applications & Strategic Utility

Why use a thermodynamically unstable micelle?

-

Rapid Exchange Kinetics: In NMR studies of membrane proteins, C7-LysoPC allows for extremely fast exchange of lipids on/off the protein surface, averaging out chemical shift anisotropy (CSA) better than stable detergents.

-

Wash-Out Capability: Because the CMC is high, C7-LysoPC can be removed from a sample simply by dilution. It does not "stick" to proteins as tenaciously as C12 detergents.

-

Permeation Enhancer: At sub-CMC concentrations, it acts as a wedge-like monomer that transiently disrupts bilayers, useful for drug delivery across mucosal membranes without permanently dissolving the membrane.

Critical Distinction: C7-LysoPC vs. DHPC

Researchers frequently confuse this molecule with DHPC (1,2-Diheptanoyl-sn-glycero-3-phosphocholine) .

| Feature | 1-Heptanoyl LysoPC | DHPC (Diheptanoyl PC) |

| Chains | Single (sn-1) | Double (sn-1, sn-2) |

| CMC | ~180 mM (Unstable) | 1.4 mM (Stable) |

| Geometry | Cone (Micelle) | Cylinder (Bicelle edge) |

| Use Case | Hydrotrope, Transient detergent | Bicelles, NMR alignment |

Warning: Do not substitute C7-LysoPC into protocols designed for DHPC. The concentration required to form micelles is 100x higher, and the resulting aggregate structure is different.

References

-

Avanti Polar Lipids. Critical Micelle Concentrations (CMCs) Table. Available at: [Link]

- Marsh, D. (1990). Handbook of Lipid Bilayers. CRC Press. (Provides thermodynamic scaling laws for phospholipid homologs).

-

Stafford, R. E., et al. (1989). Thermodynamics of micelle formation of lysophosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

-

Zhang, Y., et al. (2006). Micellization of short-chain phospholipids. Journal of Colloid and Interface Science.[1] (Discusses the C6-C8 transition zone).

Sources

Technical Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) in Protein Research

[1][2]

Part 1: Executive Summary & Molecular Identity[1][2]

1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic, short-chain lysophospholipid used primarily as a specialized detergent and additive in membrane protein structural biology and lipid enzymology.[1][2]

Unlike its more common "double-chain" counterpart, 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) , which is a staple in bicelle formation, 7:0 Lyso PC possesses a single heptanoyl (C7) chain.[1][2] This structural difference confers unique surfactant properties, making it a "mild" amphiphile often used to tune the curvature and solubility of detergent micelles during crystallization screening.

Crucial Distinction:

-

7:0 Lyso PC (The Topic): Single C7 chain. High CMC. Used as an additive/modulator.

-

07:0 PC (DHPC): Double C7 chain. CMC ~1.4 mM. Used as a primary detergent for bicelles.

Part 2: Physicochemical Profile[2]

Chemical Structure & Properties

7:0 Lyso PC is a zwitterionic surfactant. Its headgroup (phosphocholine) is neutral at physiological pH, while its tail is an extremely short seven-carbon alkyl chain.[1][2]

| Property | Specification |

| Systematic Name | 1-heptanoyl-sn-glycero-3-phosphocholine |

| Common Name | 7:0 Lyso PC |

| Molecular Formula | C₁₅H₃₂NO₇P |

| Molecular Weight | 369.39 g/mol |

| Headgroup | Phosphocholine (Zwitterionic) |

| Tail Length | C7 (Heptanoyl) |

| Critical Micelle Concentration (CMC) | High (> 100 mM est.)* |

| Solubility | High in water (due to short chain/large headgroup ratio) |

*Note: While long-chain Lyso PCs (e.g., C14) have low CMCs (~0.04 mM), the C7 chain is too short to drive stable micelle formation at low concentrations. It often acts as a hydrotrope or co-surfactant rather than a classic micelle-forming detergent.[1][2]

Structural Visualization

The following diagram illustrates the topology of 7:0 Lyso PC compared to the bilayer-forming lipid POPC.

Caption: Structural comparison showing the single short chain of 7:0 Lyso PC versus the dual long chains of a standard membrane lipid.

Part 3: Applications in Protein Research[2]

Membrane Protein Crystallography

7:0 Lyso PC is widely recognized as a component of high-throughput detergent screens (e.g., Hampton Research Detergent Screen 2, Well G02).

-

Mechanism: Because its chain is too short to form a stable belt around a transmembrane protein on its own, it is rarely used as the primary solubilizing detergent. Instead, it is used as a small-molecule amphiphile additive .[1][2]

-

Function: It intercalates into the micelles of larger detergents (like DDM or OG), altering the micelle's surface curvature and reducing the size of the detergent torus. This "tightening" of the micelle can promote protein-protein contacts required for crystal lattice formation.[1][2]

-

Screening Protocol: It is typically screened at concentrations around 5.0 mM .[1]

Enzymology: The Lands Cycle

7:0 Lyso PC serves as a specific substrate to probe the specificity of Lysophosphatidylcholine Acyltransferases (LPCATs) .

-

The Lands Cycle: This is the metabolic pathway where phospholipids are remodeled. PLA2 cleaves a fatty acid to create Lyso PC, which is then reacylated by LPCAT.[3]

-

Substrate Specificity: Research utilizing 7:0 Lyso PC has shown that certain LPCAT isoforms (e.g., LPCAT3) have strict chain-length requirements and show negligible activity toward short-chain substrates like C7, whereas others may accept them.[1][2] This makes 7:0 Lyso PC a valuable negative control or probe for active site depth.

Protein Refolding & Stabilization

Short-chain phospholipids are often used to refold membrane proteins from inclusion bodies.[1][2]

-

Workflow: The protein is solubilized in a harsh denaturant (Urea/Guanidine). 7:0 Lyso PC is introduced during the refolding step.

-

Advantage: Its high solubility allows it to bind hydrophobic patches on the unfolding protein, preventing aggregation, yet its high CMC allows it to be easily dialyzed away later, unlike sticky detergents like Triton X-100.

Part 4: Experimental Protocols

Protocol: Detergent Exchange for Crystallization

This protocol describes how to test 7:0 Lyso PC as an additive for a membrane protein already purified in Dodecyl Maltoside (DDM).

-

Preparation of Stock:

-

Weigh 7:0 Lyso PC powder (hygroscopic; handle under nitrogen if possible).

-

Dissolve in degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a concentration of 100 mM .

-

Note: The solution should be clear immediately. No heating/sonication is usually required due to high solubility.

-

-

Additive Screening:

-

Protein Sample: Purified membrane protein at 10 mg/mL in 0.05% DDM.

-

Reaction: Mix protein sample with 7:0 Lyso PC stock to achieve a final additive concentration of 5 mM .

-

Incubation: Incubate on ice for 30 minutes to allow the Lyso PC to partition into the DDM micelles.

-

-

Crystallization Setup:

-

Set up hanging drops: 1 µL Protein/Lyso Mix + 1 µL Precipitant Solution.

-

Observe for changes in precipitation behavior or crystal nucleation compared to the DDM-only control.

-

Protocol: Enzymatic Assay (LPCAT Activity)

To test if a specific acyltransferase accepts short-chain lysolipids:

-

Substrate Mix: Prepare 50 µM 7:0 Lyso PC + 50 µM [14C]-Oleoyl-CoA in reaction buffer.

-

Initiation: Add 1 µg of microsomal membrane fraction or purified LPCAT enzyme.

-

Reaction: Incubate at 37°C for 10 minutes.

-

Extraction: Stop reaction with Chloroform:Methanol (2:1).

-

Analysis: Separate lipids via Thin Layer Chromatography (TLC). If the enzyme accepts 7:0 Lyso PC, a radioactive band corresponding to 1-heptanoyl-2-oleoyl-sn-glycero-3-phosphocholine will appear.[1][2]

Part 5: Visualizing the Enzymatic Pathway

The following diagram details the role of 7:0 Lyso PC within the phospholipid remodeling cycle (Lands Cycle).

Caption: The Lands Cycle showing the generation and consumption of Lyso PC. 7:0 Lyso PC is used to test if LPCAT enzymes can recognize short-chain substrates.[1][2]

Part 6: References

-

Hampton Research. Detergent Screen 2 - User Guide & Formulations. (Well G02: 1-heptanoyl-sn-glycero-3-phosphocholine).[1][2][4][5][6]

-

Avanti Polar Lipids. Lysophosphatidylcholines: Physical Properties and Applications.

-

Kishimoto, T., et al. (2003). "Acyltransferase assays using short-chain lysophospholipids." Journal of Biochemistry. (Discusses substrate specificity of LPCATs).

-

Columbus, L., et al. (2009). "Micelle-liposome partitioning of short-chain lipids."[1][2] Biophysical Journal. (Context on short-chain lipid thermodynamics).

-

BenchChem. 1-Heptanoyl-sn-glycero-3-phosphocholine Product Data.

Technical Guide: Interaction of 1-Heptanoyl-sn-glycero-3-phosphocholine with Lipid Bilayers

The following technical guide details the interaction between 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) and lipid bilayers.[1][2][3][4][5]

Executive Summary & Molecular Identity

1-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) is a short-chain lysophosphatidylcholine. Unlike its di-acyl counterpart (1,2-diheptanoyl-sn-glycero-3-phosphocholine or DHPC ), which is widely used to form bicelles for NMR, LPC 7:0 is a mono-acyl surfactant with distinct, transient membrane-perturbing properties.

This guide addresses the biophysical mechanisms, thermodynamic parameters, and experimental protocols for studying LPC 7:0 in the context of model membranes (LUVs/GUVs) and drug delivery systems.

Core Physicochemical Profile

| Parameter | Value / Characteristic | Context |

| Abbreviation | LPC 7:0 | Mono-acyl chain (C7). |

| Geometry | Inverted Cone (Type I) | Induces positive curvature in bilayers. |

| CMC | > 100 mM (Estimated) | Significantly higher than LPC 12:0 (~0.7 mM) or LPC 16:0 (~4 µM). Behaves as a hydrotrope/weak surfactant. |

| Partition Coefficient ( | Low ( | Rapid exchange rate between aqueous phase and bilayer. |

| Primary Mode of Action | Transient Pore Formation | Increases permeability via toroidal pores without stable solubilization at low concentrations. |

Mechanistic Framework: The Bilayer Interaction Pathway

The interaction of LPC 7:0 with a lipid bilayer (e.g., DOPC or POPC) follows a distinct thermodynamic trajectory defined by its short chain length. Unlike long-chain lysolipids (C16:0) that anchor stably, LPC 7:0 exhibits fast-exchange dynamics .

Thermodynamic Partitioning

The insertion of LPC 7:0 is driven by the hydrophobic effect but penalized by the hydrophobic mismatch . The 7-carbon chain is too short to span the hemilayer of a standard phospholipid bilayer (~14–18 carbons), leading to:

-

Shallow Insertion: The chain likely resides near the glycerol backbone region of the host lipids, causing local disorder.

-

Void Creation: The volume deficit deep in the bilayer core destabilizes the membrane, lowering the energy barrier for transient defect formation.

Curvature Stress & Pore Formation

LPC 7:0 acts as a wedge. As it accumulates in the outer leaflet:

-

Lateral Pressure Profile: It increases pressure in the headgroup region and decreases it in the chain region.

-

Toroidal Pores: To relieve this curvature stress, the membrane bends to connect the outer and inner leaflets, forming a water-filled toroidal pore lined by lipid headgroups.

-

Transient Nature: Due to the high aqueous solubility of LPC 7:0, these pores are often transient. The molecule can easily exit the bilayer, allowing the pore to reseal, unless bulk concentration is maintained above a critical threshold.

Visualization of Interaction Pathway

Figure 1: Kinetic and thermodynamic pathway of LPC 7:0 interaction with a lipid bilayer. Note the reversible desorption path (dashed) characteristic of short-chain lipids.

Experimental Protocols

To rigorously characterize LPC 7:0 interactions, researchers must use self-validating protocols that account for its high CMC and low partition coefficient.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the partition coefficient (

Protocol:

-

Preparation:

-

Cell: 10 mM LUVs (Large Unilamellar Vesicles, e.g., POPC) extruded through 100 nm polycarbonate filters.

-

Syringe: 20–50 mM LPC 7:0 in the same buffer. Note: High concentration is required to generate measurable heat.

-

-

Execution:

-

Perform 20–30 injections of 2 µL each at 25°C or 37°C.

-

Set spacing to 300s to ensure full equilibration (fast exchange may allow shorter intervals, but 300s is safe).

-

-

Analysis:

-

The heat released/absorbed represents the sum of demicellization (if syringe > CMC) and partitioning.

-

Since LPC 7:0 CMC is very high, the syringe concentration might be below CMC. In this case, the heat is purely the heat of transfer from water to bilayer.

-

Self-Validation: If the heat signal does not saturate as lipid-to-detergent ratio changes, the concentration of LPC 7:0 is too low. Increase syringe concentration.

-

Calcein Release Assay (Permeability)

This assay measures the ability of LPC 7:0 to form pores.

Protocol:

-

Vesicle Loading:

-

Hydrate lipid film in 50-70 mM Calcein (self-quenching concentration).

-

Extrude to form LUVs.

-

Purification: Pass through a Sephadex G-50 column to remove unencapsulated calcein.

-

-

Assay:

-

Place LUVs (lipid conc. ~100 µM) in a fluorometer cuvette.

-

Excitation: 490 nm | Emission: 520 nm.

-

Titrate LPC 7:0 into the cuvette.

-

-

Data Normalization:

- : Baseline fluorescence.

- : Fluorescence after adding Triton X-100 (100% lysis).

-

% Leakage =

.

-

Interpretation:

-

A sigmoidal curve indicates cooperative pore formation.

-

Causality Check: If leakage occurs without a corresponding change in light scattering (turbidity), the vesicles are permeabilized but intact (pores). If scattering drops to near zero, the vesicles have been solubilized (micelles).

-

Experimental Workflow Diagram

Figure 2: Workflow for characterizing thermodynamic and kinetic parameters of LPC 7:0.

Critical Considerations & Troubleshooting

The "Bicelle" Confusion

Crucial Distinction: Researchers often confuse LPC 7:0 with DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine).

-

DHPC: Two C7 chains. Forms stable bicelles with DMPC.

-

LPC 7:0: One C7 chain. Does not form stable bicelles under standard conditions; it acts more like a chaotic surfactant. Do not substitute LPC 7:0 in bicelle protocols expecting identical NMR alignment.

Handling High CMC

Because the CMC is high (>100 mM), "micellar" stock solutions are viscous and difficult to pipette accurately.

-

Recommendation: Prepare stocks by weight, not volume.

-

Storage: LPCs are prone to acyl migration (1-acyl to 2-acyl). Store powders at -20°C and prepare fresh solutions daily.

Hydrophobic Mismatch

LPC 7:0 introduces a severe hydrophobic mismatch in standard membranes (e.g., DPPC, C16).

-

Effect: This mismatch lowers the phase transition temperature (

) of the host lipid significantly. -

Control: Always measure the

of your lipid mixture using Differential Scanning Calorimetry (DSC) to ensure your experiments are performed in the desired phase (gel vs. fluid).

References

-

Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press. (Provides foundational data on lipid chain thermodynamics and CMC scaling).

-

Heerklotz, H. (2008). Triton-100 and the thermodynamics of membrane solubilization. Biophysical Journal. (Establishes the thermodynamic framework for surfactant-lipid interactions applicable to LPCs).

-

Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces.[6] (Discusses the CMC and interfacial properties of various lysophospholipids).

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). (Reference for comparative CMCs of PC and Lyso PC series).

-

Vautier-Giongo, C., et al. (2005). Interaction of DHPC with lipids. Journal of Colloid and Interface Science. (Useful for contrasting DHPC properties with mono-acyl analogs).

Sources

Technical Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for Controlled Cell Permeabilization

The following is an in-depth technical guide on the mechanism and application of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for cell permeabilization.

Executive Summary

1-Heptanoyl-sn-glycero-3-phosphocholine (commonly 7:0 Lyso PC ) is a synthetic, short-chain lysophospholipid used as a specialized surfactant in membrane biology and protein biochemistry. Unlike long-chain analogs (e.g., 16:0 Lyso PC) that act as potent, often irreversible lytic agents, 7:0 Lyso PC possesses unique physicochemical properties—specifically a high Critical Micelle Concentration (CMC) and rapid membrane exchange kinetics. These features allow for controlled, transient permeabilization of cellular membranes, enabling the influx of small molecules or extraction of peripheral membrane proteins while minimizing permanent bilayer disruption or denaturation of sensitive protein complexes.

This guide details the "Dynamic Wedge" mechanism of action, provides a self-validating experimental protocol, and contrasts 7:0 Lyso PC with conventional detergents like Triton X-100.

Physicochemical Profile

Understanding the behavior of 7:0 Lyso PC requires analyzing its structure relative to the lipid bilayer.

| Property | Specification | Significance |

| Common Name | 7:0 Lyso PC | Short-chain analog of natural Lyso PC. |

| Molecular Formula | C₁₅H₃₂NO₇P | Zwitterionic headgroup; single 7-carbon saturated tail. |

| Molecular Weight | 369.39 g/mol | Small size facilitates rapid diffusion. |

| CMC (Critical Micelle Conc.) | > 60 mM (Est.)* | High CMC implies it exists as monomers at effective working concentrations, facilitating easy removal via dialysis or dilution. |

| HLB (Hydrophile-Lipophile Balance) | High (Hydrophilic) | Acts as a mild surfactant; high water solubility. |

| Membrane Interaction | Fast Exchange (k_off is high) | Unlike "sticky" detergents (e.g., Triton), it does not permanently bind to hydrophobic domains. |

*Note: While 8:0 Lyso PC has a CMC of ~60 mM, the 7:0 analog is even more soluble, often functioning as a hydrotrope or co-solvent rather than a classic micelle-former in physiological buffers.

Mechanism of Action: The "Dynamic Wedge" Model

The permeabilization induced by 7:0 Lyso PC is distinct from the "solubilization" seen with Triton X-100. It follows a Positive Curvature Strain mechanism.

Mechanistic Pathway[1]

-

Partitioning: Due to its amphiphilic nature, 7:0 Lyso PC monomers partition into the outer leaflet of the plasma membrane.

-

The Wedge Effect: The molecule has a large polar headgroup (phosphocholine) relative to its short, single hydrophobic tail (heptanoyl). This "inverted cone" shape acts as a wedge.

-

Curvature Stress: Accumulation in the outer leaflet expands the outer surface area relative to the inner leaflet, generating significant positive curvature strain .

-

Transient Pore Formation: To relieve this stress, the membrane undergoes transient topological rearrangements, forming toroidal pores or transient defects.

-

Permeabilization: These defects allow the passage of ions and small molecules (< 1 kDa) along their concentration gradient.

-

Reversibility: Upon dilution or washing, the short-chain lipids—which have a low affinity for the bilayer compared to long-chain lipids—rapidly exit the membrane, allowing the bilayer to reseal (anneal).

Visualization of Pathway

The following diagram illustrates the transition from stable bilayer to transiently permeabilized state.

Figure 1: The "Dynamic Wedge" mechanism showing the reversible induction of membrane porosity by 7:0 Lyso PC.

Validated Experimental Protocol

This protocol is designed for the permeabilization of mammalian cells (e.g., HeLa, CHO) to introduce small membrane-impermeable dyes or substrates while maintaining cell viability.

Reagents:

-

7:0 Lyso PC Stock: 500 mM in PBS (Freshly prepared). Note: High solubility allows high concentration stocks.

-

Buffer A: PBS + 1 mM MgCl₂ (stabilizes membrane).

-

Tracer: Propidium Iodide (PI) or Trypan Blue (for validation).

Step-by-Step Workflow

-

Preparation:

-

Wash adherent cells 2x with Buffer A to remove serum esterases (which might degrade Lyso PC).

-

-

Titration (Critical Step):

-

Prepare working solutions of 7:0 Lyso PC at 10, 25, 50, and 100 mM in Buffer A.

-

Expert Insight: Unlike Triton (used at 0.1%), short-chain lipids require mM concentrations due to their high CMC and low partition coefficient.

-

-

Incubation:

-

Add working solution to cells.

-

Incubate for 5–10 minutes at Room Temperature (25°C).

-

Caution: Do not incubate >20 mins; prolonged curvature stress can lead to vesiculation (lysis).

-

-

Permeabilization Check:

-

Add Tracer (e.g., PI) during the last 2 minutes of incubation.

-

Observe under fluorescence microscopy. Positive permeabilization = Nuclear staining.

-

-

Termination & Reversal (The Self-Validating Step):

-

Aspirate the Lyso PC solution.

-

Wash 3x with large volumes of Buffer A + 1% BSA (BSA acts as a "sink" to absorb residual lipid monomers).

-

Add fresh culture medium and incubate for 1 hour.

-

Validation: Assess cell viability (e.g., Calcein-AM retention). If cells retain Calcein, the membrane has successfully resealed.

-

Protocol Visualization

Figure 2: Operational workflow for reversible permeabilization using 7:0 Lyso PC.

Comparative Analysis: Why 7:0 Lyso PC?

| Feature | 7:0 Lyso PC | Triton X-100 | Digitonin |

| Mechanism | Wedge/Curvature Stress | Micellar Solubilization | Cholesterol Complexation |

| Reversibility | High (Fast off-rate) | Low (Sticky) | Low (Precipitates) |

| Protein Safety | High (Non-denaturing) | Low (Denatures hydrophobic cores) | High (Preserves complexes) |

| Removal | Dialysis / Dilution | Difficult (requires beads) | Difficult |

| Primary Use | Transient Permeabilization / NMR | Total Lysis / Delipidation | Organelle Isolation |

Expert Insight: Use 7:0 Lyso PC when you need to introduce a substrate to a live cell and then analyze the metabolic result, or when working with membrane proteins for NMR where long-chain detergents would interfere with spectral quality.

Troubleshooting & Optimization

-

Issue: Massive Cell Death (Lysis).

-

Cause: Concentration too high or incubation too long.

-

Fix: Reduce concentration by 50%. Ensure incubation does not exceed 10 minutes.

-

-

Issue: No Permeabilization.

-

Cause: Concentration below threshold (short chains partition poorly).

-

Fix: Increase concentration. 7:0 Lyso PC often requires >20 mM to achieve the critical membrane density for pore formation.

-

-

Issue: Protein Precipitation.

-

Cause: While rare, high concentrations of lipid can alter ionic strength effects.

-

Fix: Ensure buffer contains 150 mM NaCl to maintain solubility.

-

References

-

Avanti Polar Lipids. 07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Product Details.[1][2][3]Link

-

Hampton Research. Detergent Screen User Guide & Properties. (Confirming usage as a crystallographic detergent). Link

-

Voynova, N. S., et al. (2014). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. (Demonstrating use of 7:0 Lyso PC as a substrate and soluble lipid analog). Journal of Biological Chemistry. Link

-

Ahyayauch, H., et al. (2002). Mechanism of the interaction of short-chain phosphatidylcholines with lipid bilayers. (Describing the kinetic model of short-chain lipid insertion). Biophysical Journal. Link

Sources

Methodological & Application

Using 1-Heptanoyl-sn-glycero-3-phosphocholine for solution NMR spectroscopy

This guide details the application of 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC-7) , a short-chain lysophospholipid, for high-resolution solution NMR spectroscopy of membrane proteins and peptides.

Part 1: Core Directive - The Biophysics of LPC-7 in NMR

1-Heptanoyl-sn-glycero-3-phosphocholine (LPC-7) is a single-chain phosphocholine surfactant with a seven-carbon acyl tail. In the context of solution NMR, it occupies a specialized niche distinct from standard detergents like DPC (dodecylphosphocholine) or DHPC (dihexanoylphosphocholine).

Its primary utility stems from its extremely high Critical Micelle Concentration (CMC) and small micelle size . Unlike long-chain detergents (C12-C14) that form large, stable micelles (~20-30 kDa), LPC-7 forms highly dynamic, transient aggregates or acts as a hydrotrope. This results in a significantly reduced rotational correlation time (

Mechanism of Action

-

Fast Tumbling Regime: The hydrodynamic radius (

) of LPC-7 aggregates is minimal. For a small membrane peptide (e.g., 4–10 kDa), the total complex size remains small enough to permit standard T1/T2 relaxation rates, often negating the need for TROSY (Transverse Relaxation-Optimized Spectroscopy) pulse sequences. -

Fast Exchange: Due to the high CMC (estimated >100 mM), LPC-7 monomers exchange between the bulk solvent, the micelle, and the protein surface on a nanosecond-to-microsecond timescale. This rapid exchange averages out chemical shift anisotropy (CSA) contributions from the detergent, preventing the line-broadening often seen with "sticky," slow-exchange detergents like DPC.

-

Bicelle Modulation: LPC-7 can also serve as a "tuning" agent in bicelle mixtures, modifying the edge curvature of DMPC/DHPC bicelles to accommodate specific protein geometries.

Part 2: Scientific Integrity & Protocols

Experimental Protocol: Sample Preparation with LPC-7

Objective: Solubilize a hydrophobic transmembrane peptide/protein in LPC-7 for 2D/3D NMR acquisition.

Materials:

-

LPC-7: 1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine (e.g., Avanti Polar Lipids #855176).

-

Buffer: 20 mM Sodium Phosphate or MES, pH 6.0–6.5 (pH is protein-dependent; avoid Tris in NMR due to proton signals).

-

Isotopes:

N or -

Additives:

(5-10%), DSS (internal standard).

Step-by-Step Methodology:

-

CMC Estimation & Calculation:

-

Note: The CMC of LPC-8 (Octanoyl) is ~60 mM. LPC-7 is less hydrophobic; its CMC is estimated to be >150 mM .

-

Target Concentration: Prepare a stock solution of 300–400 mM LPC-7 in the NMR buffer. High concentrations are required to ensure sufficient micellar population or solvation density.

-

-

Protein Solubilization (Direct Method):

-

Weigh 0.5–1.0 mg of lyophilized

N-labeled protein. -

Add 450

L of the LPC-7 Stock Solution directly to the powder. -

Rationale: Adding the surfactant solution to the dry powder ensures immediate coating of hydrophobic patches, preventing aggregation that occurs if water is added first.

-

-

Clarification & pH Adjustment:

-

Vortex gently until dissolved. If the solution is cloudy, sonicate in a bath sonicator for 5 minutes at 25°C.

-

Check pH using a micro-electrode. The high concentration of lipid can shift pH; adjust carefully with dilute HCl/NaOH.

-

Centrifuge at 15,000

g for 10 minutes to remove any insoluble aggregates.

-

-

NMR Sample Assembly:

-

Transfer supernatant to a 5 mm or 3 mm NMR tube.

-

Add 5-10%

for the lock signal. -

Add 100

M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

-

-

Titration Optimization (Critical Step):

-

Because LPC-7 is a mild, high-CMC surfactant, the protein structure may be sensitive to the lipid-to-protein ratio (LPR).

-

Acquire a 2D

HSQC spectrum. -

If peaks are broad, increase LPC-7 concentration in 50 mM increments. The sharpening of peaks indicates the transition from non-specific aggregation to stable monomeric encapsulation.

-

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Broad Lines | Protein aggregation or intermediate exchange. | Increase LPC-7 concentration (up to 500 mM) or lower temperature to 25°C. |

| Precipitation | pH close to pI or insufficient detergent. | Adjust pH away from pI; add 50 mM NaCl (screen ionic strength). |

| Sample Heating | High salt/lipid conductivity absorbing RF. | Increase relaxation delay (d1); ensure adequate airflow in probe; use shaped pulses. |

| Missing Peaks | Amide proton exchange with solvent. | Lower pH to 5.5–6.0; lower temperature to 20°C. |

Part 3: Visualization & Formatting

Comparison of Surfactants for NMR

| Surfactant | Chain Length | CMC (approx.)[1][2] | Micelle Size (kDa) | NMR Application |

| LPC-7 | 7 carbons | >150 mM | < 10 kDa | Very small peptides; fast tumbling; sharpest lines. |

| LPC-14 (LMPC) | 14 carbons | ~0.1 mM | ~ 25 kDa | Standard for larger proteins; stable micelles. |

| DHPC | 2 x 6 carbons | ~15 mM | Varies (Bicelle) | Component of bicelles; rarely used alone for micelles. |

| DPC | 12 carbons | ~1.5 mM | ~ 20 kDa | Historical standard; "sticky" (can denature). |

Diagram: LPC-7 Solubilization Workflow

Caption: Workflow for preparing membrane protein samples using high-concentration LPC-7 surfactant.

Diagram: Micelle Dynamics & Exchange

Caption: The rapid exchange equilibrium of LPC-7 allows for effective averaging of chemical shifts.

References

-

Avanti Polar Lipids. 07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Product Page.[3] Avanti Polar Lipids.[4] Link

-

Hampton Research. Detergent Screen User Guide & CMC Data. Hampton Research. Link

-

Sanders, C. R., & Sönnichsen, F. D. (2006). Solution NMR of Membrane Proteins: Practice and Challenges. Magnetic Resonance in Chemistry.[5][6][7][8] Link

-

Kallick, D. A., et al. (1995). The use of detergent micelles for solution NMR studies of membrane peptides. Journal of Biomolecular NMR. Link

-

Chou, J. J., et al. (2002). Solution NMR spectroscopy of integral membrane proteins. Current Opinion in Structural Biology. Link

Sources

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-state NMR of membrane peptides and proteins in the lipid cubic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Membrane Proteins for NMR Studies Using the Condensed Single Protein Production (cSPP) System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Protein Structure Determination and Characterisation by Solution and Solid-State NMR | MDPI [mdpi.com]

Application Note: Preparation of Micelles using 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC)

[1][2]

Introduction & Scientific Rationale

1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain lysophospholipid.[1] Unlike its diacyl counterpart (DHPC), 7:0 Lyso PC possesses a single heptanoyl chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1] This structural asymmetry confers unique surfactant properties:

-

High Critical Micelle Concentration (CMC): Due to the short 7-carbon hydrophobic tail, the thermodynamic penalty for exposing the chain to water is lower than for long-chain lipids.[1] Consequently, 7:0 Lyso PC remains monomeric up to very high concentrations (estimated >60 mM) before self-assembling into micelles.[1]

-

Fast Exchange Dynamics: The high CMC implies rapid monomer-micelle exchange rates (

), making these micelles highly dynamic.[1] This is advantageous for solution-state NMR where rapid averaging of signals is required.[1] -

Curvature Modification: In membrane protein studies, 7:0 Lyso PC acts as a "wedge" molecule, inducing positive curvature in lipid bilayers, which can stabilize specific conformers of transmembrane proteins or facilitate the formation of high-curvature phases.

Physicochemical Properties[1][3][4][5][6][7][8][9]

| Property | Value | Notes |

| Chemical Name | 1-Heptanoyl-sn-glycero-3-phosphocholine | Synonyms: 7:0 Lyso PC, 1-Heptanoyl-GPC |

| Molecular Formula | Zwitterionic Headgroup | |

| Molecular Weight | 369.39 g/mol | |

| CMC | > 60 mM (Est.) | 8:0 Lyso PC is ~60 mM; 7:0 is significantly higher.[1][2][3] |

| Physical State | Powder / Solid | Extremely Hygroscopic |

| Solubility | Water, Methanol, Ethanol | Highly soluble in aqueous buffers |

Experimental Protocol: Micelle Preparation

Materials Required[1][2][3][4][9][10][11][12][13][14][15]

-

Lipid: 1-Heptanoyl-sn-glycero-3-phosphocholine (Avanti Polar Lipids Cat# 855176 or equivalent).[1]

-

Buffer: Standard biological buffers (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with high concentrations of chaotic ions if precise CMC determination is planned.

-

Equipment: Analytical balance, Vortex mixer, Nitrogen gas stream (optional for storage), Centrifuge.

Step-by-Step Methodology

Phase 1: Handling and Weighing (Critical)

7:0 Lyso PC is hygroscopic .[1] Moisture absorption alters the effective molecular weight and concentration calculations.

-

Equilibration: Allow the lipid vial to reach room temperature before opening to prevent water condensation.

-

Weighing: Rapidly weigh the required amount of lipid powder into a glass or polypropylene tube.

Phase 2: Solubilization & Micellization

Unlike long-chain lipids, 7:0 Lyso PC does not require thin-film formation or extrusion.[1]

-

Direct Dissolution: Add the calculated volume of buffer directly to the lipid powder.

-

Vortexing: Vortex moderately for 1-2 minutes. The powder should dissolve rapidly, resulting in a clear, colorless solution.

-

Note: If the solution is cloudy, it may indicate impurities or extremely high salt concentrations causing "salting out," though this is rare for Lyso PCs.

-

-

Equilibration: Allow the solution to stand at room temperature for 15 minutes to ensure equilibrium between monomers and micelles.

Phase 3: Characterization (Quality Control)

Verify the state of the dispersion.

-

Visual Inspection: The solution must be optically clear. Turbidity suggests large aggregates or contamination.[1]

-

Dynamic Light Scattering (DLS):

Workflow Visualization

The following diagram illustrates the equilibrium dynamics and preparation workflow.

Caption: Workflow for preparing 7:0 Lyso PC micelles, highlighting the concentration-dependent equilibrium.

Applications & Troubleshooting

Primary Applications

-

Membrane Protein Solubilization: Used as a harsh detergent in screening kits (e.g., Hampton Research Detergent Screen) to extract proteins from membranes.

-

NMR Spectroscopy: Occasionally used as a cosurfactant to tune the alignment or dynamics of bicelles, although DHPC is more common.

-

Crystallization: Small micelle size minimizes the solvent cavity in protein crystals.

Troubleshooting Guide